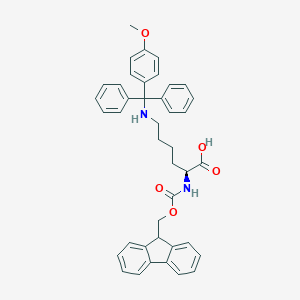

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((4-methoxyphenyl)diphenylmethyl)-L-lysine

Description

Chemical Structure and Nomenclature

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid represents a sophisticated bifunctionally protected lysine derivative that exemplifies modern protecting group strategy in peptide chemistry. The compound possesses a molecular formula of C41H40N2O5 and a molecular weight of 640.77 grams per mole, corresponding to Chemical Abstracts Service registry number 159857-60-0. The systematic nomenclature reflects the compound's complex architecture, incorporating both the 9-fluorenylmethyloxycarbonyl protecting group at the alpha-amino position and the 4-methoxytrityl protecting group at the epsilon-amino side chain of the lysine residue.

The structural architecture of this compound demonstrates remarkable chemical sophistication through its dual protection strategy. The alpha-amino group is protected by the 9-fluorenylmethyloxycarbonyl moiety, which provides base-labile protection that can be selectively removed under piperidine treatment conditions commonly employed in solid-phase peptide synthesis protocols. The epsilon-amino side chain bears the 4-methoxytrityl protecting group, characterized by extreme acid sensitivity that enables selective deprotection under mild acidic conditions while maintaining the integrity of other protecting groups present in the peptide sequence. This orthogonal protection scheme allows for sophisticated peptide modifications and branching strategies that would otherwise be impossible using conventional protecting group methodologies.

The stereochemistry of the compound is designated as (S)-configuration at the alpha-carbon, maintaining the natural L-lysine stereochemistry essential for biological activity and proper peptide folding. The 4-methoxytrityl group consists of a central trityl carbon bearing three aromatic rings, with one ring containing a methoxy substituent at the para position, which significantly enhances the acid lability compared to the unsubstituted trityl group. This structural modification provides the precise balance of stability during synthesis conditions while enabling facile removal when desired.

| Property | Value |

|---|---|

| Molecular Formula | C41H40N2O5 |

| Molecular Weight | 640.77 g/mol |

| Chemical Abstracts Service Number | 159857-60-0 |

| International Union of Pure and Applied Chemistry Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid |

| Stereochemistry | (S)-configuration |

| Protecting Groups | 9-fluorenylmethyloxycarbonyl (alpha-amino), 4-methoxytrityl (epsilon-amino) |

Historical Development of Orthogonally Protected Lysine Derivatives

The development of orthogonally protected lysine derivatives represents a significant milestone in the evolution of peptide synthesis methodology, with roots tracing back to the foundational work of Louis A. Carpino in the early 1970s. Carpino's introduction of the 9-fluorenylmethyloxycarbonyl protecting group in 1970 revolutionized peptide chemistry by providing an alternative to the acid-labile tert-butyloxycarbonyl strategy that had dominated the field since the 1960s. The 9-fluorenylmethyloxycarbonyl group required moderate base for removal, offering a chemically mild alternative that enabled the development of truly orthogonal protecting group strategies.

The historical progression from early peptide synthesis methods to sophisticated orthogonal protection schemes reflects the growing complexity demands of modern biochemical research. Early solid-phase peptide synthesis, pioneered by Merrifield in the 1960s, relied on relative acidolysis strategies where the alpha-amino protecting group was labile under moderate acid conditions while side-chain protecting groups required stronger acidic conditions for removal. This approach, while revolutionary for its time, suffered from cumulative side reactions during repetitive acid treatments and limited the scope of achievable peptide modifications.

The development of 9-fluorenylmethyloxycarbonyl-based solid-phase peptide synthesis addressed many limitations of the earlier tert-butyloxycarbonyl methodology. The orthogonal nature of 9-fluorenylmethyloxycarbonyl chemistry, requiring base for alpha-amino deprotection and acid for side-chain deprotection, eliminated the repetitive acid treatments that caused progressive degradation in earlier methodologies. This advancement proved particularly beneficial for peptides containing acid-sensitive residues such as tryptophan, where 9-fluorenylmethyloxycarbonyl chemistry dramatically improved synthesis yields compared to tert-butyloxycarbonyl approaches.

The specific development of 4-methoxytrityl-protected lysine derivatives emerged from the need for highly selective side-chain deprotection capabilities. The 4-methoxytrityl group evolved from earlier trityl-based protecting groups through systematic optimization of electronic properties. The introduction of the methoxy substituent at the para position of one aromatic ring significantly enhanced the acid lability compared to unsubstituted trityl groups, enabling selective deprotection under extremely mild conditions. Research demonstrated that the 4-methoxytrityl group could be completely removed using 1% trifluoroacetic acid in dichloromethane within thirty minutes, while only 4-5% of unsubstituted trityl groups were removed under identical conditions.

| Historical Milestone | Year | Developer | Significance |

|---|---|---|---|

| Introduction of 9-fluorenylmethyloxycarbonyl Group | 1970 | Louis A. Carpino | Enabled orthogonal protection strategies |

| Development of 9-fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis | Late 1970s | Multiple researchers | Provided mild conditions for complex peptides |

| Optimization of Trityl-Based Side-Chain Protection | 1980s-1990s | Various groups | Enhanced selectivity and compatibility |

| Introduction of 4-methoxytrityl Protecting Group | 1990s | Multiple researchers | Extreme acid lability for selective deprotection |

| Integration into Commercial Synthesis Platforms | 2000s | Industry adoption | Widespread accessibility for research applications |

The transition from tert-butyloxycarbonyl to 9-fluorenylmethyloxycarbonyl methodology in peptide synthesis laboratories occurred rapidly during the 1990s. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities documented this remarkable shift, showing that 9-fluorenylmethyloxycarbonyl usage increased from 50% of participating laboratories in 1991 to 98% by 1994. This transition was accompanied by significant improvements in overall peptide quality, attributed to the milder conditions and reduced side reactions associated with 9-fluorenylmethyloxycarbonyl chemistry.

Significance in Peptide Chemistry and Biochemical Research

The significance of 9-fluorenylmethyloxycarbonyl-lysine(4-methoxytrityl)-hydroxyl in contemporary peptide chemistry extends far beyond its role as a simple protecting group, representing a sophisticated tool that enables advanced synthetic strategies previously considered impractical or impossible. The compound serves as a critical building block for constructing branched peptides, cyclic structures, and peptides bearing complex side-chain modifications that are essential for modern biochemical research applications. Its orthogonal deprotection capabilities allow researchers to perform selective modifications at specific lysine residues while maintaining protection at other reactive sites, enabling the synthesis of peptides with unprecedented structural complexity.

Recent research applications have demonstrated the compound's utility in synthesizing antifungal peptoid derivatives with potential therapeutic applications against Cryptococcus neoformans, highlighting its importance in drug discovery efforts. The ability to selectively deprotect the 4-methoxytrityl group while maintaining other protecting groups intact enables the attachment of bioactive moieties, fluorescent labels, or other functional groups specifically at lysine residues. This capability is particularly valuable in chemical biology applications where site-specific modifications are required for studying protein function, localization, or interactions.

The compound's significance in biochemical research is further exemplified by its application in advanced protein modification strategies. Recent studies have explored biocompatible lysine protecting groups for chemoenzymatic synthesis applications, where the orthogonal nature of protection enables complex protein modifications under physiological conditions. The development of such approaches represents a convergence of chemical synthesis and enzymatic processes, opening new avenues for protein engineering and therapeutic development.

The extreme acid sensitivity of the 4-methoxytrityl group provides unique advantages in peptide synthesis strategies. The group can be selectively removed using 1% trifluoroacetic acid in dichloromethane or alternative mild acid systems, enabling modifications that would be incompatible with harsher deprotection conditions. This selectivity is particularly important when working with acid-sensitive peptide sequences or when multiple orthogonal protecting groups must be removed in a specific sequence to achieve desired structural modifications.

| Application Area | Significance | Research Examples |

|---|---|---|

| Branched Peptide Synthesis | Enables complex topologies | Multi-antigenic peptides, dendritic structures |

| Chemical Biology | Site-specific modifications | Fluorescent labeling, bioconjugation |

| Drug Discovery | Therapeutic peptide development | Antifungal peptoids, antimicrobial agents |

| Protein Engineering | Advanced modification strategies | Chemoenzymatic synthesis, post-translational modifications |

| Structural Biology | Complex peptide architectures | Cyclic peptides, constrained structures |

The compound's compatibility with automated peptide synthesis platforms has democratized access to complex peptide structures, enabling researchers without specialized synthetic expertise to incorporate sophisticated modifications into their peptides. Automated deprotection protocols have been developed that can selectively remove the 4-methoxytrityl group using controlled acid treatments, followed by subsequent coupling reactions to introduce desired modifications. These protocols can be seamlessly integrated into standard solid-phase peptide synthesis workflows, making advanced peptide modifications accessible to the broader research community.

The orthogonal protection strategy exemplified by this compound has influenced the development of additional protecting group systems and synthetic methodologies. The principles established through 4-methoxytrityl chemistry have informed the design of newer protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl and allyloxycarbonyl derivatives, expanding the toolkit available for complex peptide synthesis. This ongoing evolution of protecting group chemistry continues to push the boundaries of what is synthetically achievable in peptide and protein chemistry.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHQVFFQRDJSN-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465311 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-60-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of peptides. Therefore, its targets would likely be the amino acid sequences in proteins where it is incorporated during peptide synthesis.

Mode of Action

Fmoc-Lys(Mmt)-OH is utilized in the Fmoc/tBu solid-phase peptide synthesis. The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. After the peptide bond is formed, the Fmoc group can be selectively removed, allowing for the next amino acid to be added.

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(Mmt)-OH are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in a variety of biochemical pathways, depending on their specific structure and function.

Result of Action

The primary result of the action of Fmoc-Lys(Mmt)-OH is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the creation of complex peptide sequences. This can result in the production of functional proteins with a wide range of biological activities.

Action Environment

The action of Fmoc-Lys(Mmt)-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation. Additionally, the presence of other compounds in the reaction mixture can also affect the action of Fmoc-Lys(Mmt)-OH.

Analyse Biochimique

Biochemical Properties

The role of Fmoc-Lys(Mmt)-OH in biochemical reactions primarily involves the synthesis of peptides. The Fmoc group protects the amino group of the lysine residue during the synthesis process, allowing for the controlled addition of other amino acids to form a peptide chain. The exact enzymes, proteins, and other biomolecules that Fmoc-Lys(Mmt)-OH interacts with can vary depending on the specific peptide being synthesized.

Cellular Effects

The effects of Fmoc-Lys(Mmt)-OH on cells and cellular processes are largely related to its role in peptide synthesis. As peptides play crucial roles in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism, the synthesis of specific peptides using Fmoc-Lys(Mmt)-OH can influence these processes.

Molecular Mechanism

The molecular mechanism of action of Fmoc-Lys(Mmt)-OH involves its role in the formation of peptide bonds. The Fmoc group protects the amino group of the lysine residue, allowing it to selectively react with the carboxyl group of another amino acid to form a peptide bond. This process can be repeated to form long chains of amino acids, or peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Lys(Mmt)-OH can change over time, particularly in relation to its stability and degradation. Fmoc-Lys(Mmt)-OH is stable at room temperature and has a long shelf-life. During the peptide synthesis process, the Fmoc group is removed, or deprotected, to allow the amino group of the lysine residue to react with another amino acid.

Metabolic Pathways

The metabolic pathways involving Fmoc-Lys(Mmt)-OH are primarily related to its role in peptide synthesis. During this process, Fmoc-Lys(Mmt)-OH is incorporated into a growing peptide chain, and the Fmoc group is subsequently removed. The specific enzymes or cofactors that Fmoc-Lys(Mmt)-OH interacts with can vary depending on the specific peptide being synthesized.

Subcellular Localization

The subcellular localization of Fmoc-Lys(Mmt)-OH is likely to depend on the specific context of its use. In the context of peptide synthesis, Fmoc-Lys(Mmt)-OH would be expected to localize to the site of peptide synthesis within the cell.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid, commonly referred to as a fluorenyl derivative, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships.

Structural Overview

The compound features several notable structural components:

- Fluorenyl Group : Imparts unique chemical properties and potential biological interactions.

- Amino Acid Derivative : The presence of amino acid functionalities suggests possible roles in protein synthesis and enzyme activity modulation.

Antimicrobial Activity

Research indicates that fluorenyl derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Neuroprotective Effects

Certain analogs of fluorenyl derivatives have been investigated for their neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity, which may be attributed to its ability to modulate cytokine production and immune responses. This property is particularly relevant in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid is closely linked to its structural components. Modifications to the fluorenyl or amino acid portions can enhance or diminish these activities. For example, altering the substituents on the aromatic rings has been shown to affect binding affinity and selectivity towards various biological targets .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of fluorenyl derivatives demonstrated that specific modifications led to enhanced activity against Gram-positive bacteria. The derivatives were tested against Staphylococcus aureus and showed a dose-dependent inhibition of growth, with some compounds achieving MIC values in the low micromolar range.

Study 2: Neuroprotection in vitro

In vitro studies using neuronal cell cultures treated with fluorenyl derivatives revealed a significant reduction in apoptosis under oxidative stress conditions. The compounds were found to upregulate antioxidant enzymes and downregulate pro-apoptotic factors, indicating a protective mechanism at play .

Data Tables

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key differences between Fmoc-Lys(Mmt)-OH and structurally related compounds:

Key Research Findings

Deprotection Efficiency: Mmt’s 4-methoxy group enhances acid-lability compared to non-methoxylated trityl groups, enabling selective cleavage without damaging acid-sensitive peptides . Triazine-based protecting groups (e.g., in ) require base treatment, limiting compatibility with base-labile residues .

Solubility and Synthesis :

- Fmoc-Lys(Mmt)-OH ’s bulky Mmt group reduces solubility in polar solvents (e.g., DMF), necessitating optimized SPPS protocols .

- Phosphorylated analogs (e.g., ) exhibit higher polarity, making them suitable for aqueous reaction systems .

Yield and Purity :

- Compounds with complex side chains (e.g., triazine in ) show lower synthetic yields (38% after purification) due to steric hindrance .

- Commercial Fmoc-Lys(Mmt)-OH is typically >95% pure, emphasizing its reliability in industrial SPPS .

Safety Profiles :

Méthodes De Préparation

Sequential Protection via Ester Intermediates

The most widely adopted method involves initial protection of the ε-amino group with Mtt, followed by Fmoc incorporation at the α-amino position. This approach leverages the differential reactivity of lysine’s amino groups and the orthogonality of Fmoc and Mtt protecting groups. Key steps include:

-

Esterification of Lysine : Conversion of lysine hydrochloride (L-Lys·HCl) to its methyl or ethyl ester (H-Lys-OR·HCl) using alcohols (e.g., methanol, ethanol) and catalysts like thionyl chloride (SOCl₂).

-

Mtt Protection : Reaction of H-Lys-OR with 4-methyltriphenylchloromethane (Mtt-Cl) in the presence of organic bases (e.g., triethylamine) at low temperatures (-5–0°C) to yield Mtt-Lys(Mtt)-OR.

-

Saponification and Fmoc Introduction : Hydrolysis of the ester to the carboxylic acid, followed by Fmoc protection using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under alkaline conditions (pH 8–10).

Stepwise Preparation Methods

Esterification of Lysine

Lysine hydrochloride is converted to its ester derivative to enhance solubility in organic solvents. For example, reacting L-Lys·HCl with ethanol and SOCl₂ produces H-Lys-OEt·HCl. Critical parameters include:

Mtt Protection of the ε-Amino Group

The ε-amino group is selectively protected using Mtt-Cl, a bulky trityl derivative that prevents undesired side reactions during subsequent steps.

Saponification of the Ester Group

The ester intermediate (Mtt-Lys(Mtt)-OR) is hydrolyzed to the carboxylic acid using alkaline conditions:

Fmoc Protection of the α-Amino Group

The deprotected α-amino group is reacted with Fmoc-OSu to introduce the Fmoc moiety:

-

Reagents : Fmoc-OSu, sodium carbonate (base), dioxane/water solvent system.

-

Conditions : pH 8–9, 2–4 hours.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-5–0°C) during Mtt protection minimize side reactions, while polar aprotic solvents (e.g., tetrahydrofuran) enhance Fmoc-OSu reactivity.

Base Selection

Organic bases like triethylamine are preferred for Mtt protection, whereas inorganic bases (e.g., Na₂CO₃) are optimal for Fmoc coupling.

Industrial Scalability

The patent-pending method eliminates corrosive reagents (e.g., trimethylchlorosilane), reducing environmental impact and production costs. Batch processes achieve kilogram-scale yields with 80% efficiency.

Characterization and Analytical Techniques

Chromatographic Analysis

Spectroscopic Methods

-

NMR : Verified stereochemistry and functional group integrity (δ 7.2–7.8 ppm for aromatic protons).

-

Mass Spectrometry : Observed [M+H]⁺ at m/z 621.3, consistent with the molecular formula C₃₈H₃₆N₂O₅.

Industrial Applications and Challenges

Q & A

Q. What is the functional significance of the Fmoc and 4-methoxyphenyldiphenylmethyl (Mmt) protecting groups in this compound during peptide synthesis?

The Fmoc group acts as a base-labile protector for the α-amino group, enabling orthogonal deprotection (e.g., using piperidine) during solid-phase peptide synthesis. The acid-labile Mmt group on the ε-amino side chain allows selective removal under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), facilitating sequential elongation and side-chain modifications .

Q. Which analytical methods are essential for validating the purity and structure of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (254 nm) assesses purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, Mmt methoxy singlet at δ 3.7 ppm). Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry ensures molecular weight accuracy (±0.1 Da) .

Q. What safety protocols are critical when handling this compound given its H335 (respiratory irritation) classification?

Use certified fume hoods (>0.5 m/s face velocity) and NIOSH-approved N95 respirators during powder handling. Implement HEPA-filtered vacuum systems for spills and store at -20°C under nitrogen to prevent decomposition. Emergency eyewash stations and anhydrous solvent disposal protocols are mandatory .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered residues in automated peptide synthesis using this compound?

Employ coupling reagents like HATU or PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance activation. Pre-activate the amino acid for 1–2 minutes before resin addition, and increase reaction temperature to 40°C. Monitor progress via Kaiser test and adjust coupling times (2–4 hours) for low-yield residues .

Q. What experimental design resolves contradictory solubility data between synthesis batches of Fmoc-Mmt-protected amino acids?

Implement a fractional factorial design varying solvent polarity (e.g., DCM vs. DMF), temperature (0–25°C), and protecting group stoichiometry. Use in-situ infrared (IR) spectroscopy to track reaction progress and X-ray diffraction to identify polymorphic forms affecting solubility .

Q. How does α-carbon stereochemistry influence solid-phase synthesis kinetics of this compound?

D-configuration increases coupling time by 30–40% compared to L-forms due to steric hindrance altering transition-state geometry. Monitor kinetics via circular dichroism (CD) spectroscopy during resin loading. Density functional theory (DFT) modeling predicts activation energies for non-natural amino acid incorporation .

Methodological Notes

- Synthesis Optimization : For scale-up, use automated synthesizers with dual solvent systems (e.g., DMF for coupling, DCM for washing) to minimize side reactions .

- Data Contradiction Analysis : Cross-validate NMR and HPLC results with matrix-assisted laser desorption/ionization (MALDI-TOF) to distinguish between isobaric impurities and stereoisomers .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess Fmoc group stability under long-term storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.